5-ethoxypyridine-2-carbaldehyde
Overview
Description
5-ethoxypyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxypyridine-2-carbaldehyde typically involves the ethoxylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with an ethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: 5-Ethoxypicolinic acid.
Reduction: 5-Ethoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-ethoxypyridine-2-carbaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to form Schiff bases with amines makes it useful in studying protein-ligand interactions .
Medicine: Its derivatives may exhibit biological activities such as antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 5-ethoxypyridine-2-carbaldehyde involves its ability to form Schiff bases with primary amines. This reaction is crucial in biological systems where it can inhibit enzyme activity by forming covalent bonds with the active site of enzymes. The compound can also interact with nucleophiles, leading to the formation of various adducts that can modulate biological pathways .
Comparison with Similar Compounds
6-Ethoxypicolinaldehyde: Similar in structure but with the ethoxy group at the 6-position.
Picolinaldehyde: The parent compound without the ethoxy group.
Nicotinaldehyde: A derivative with the aldehyde group at the 3-position of the pyridine ring.
Uniqueness: 5-ethoxypyridine-2-carbaldehyde is unique due to the presence of the ethoxy group at the 5-position, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZOUDDELTUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246536-95-7 | |
Record name | 5-ethoxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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